Cas no 1132843-09-4 ((3,3-Difluorocyclobutyl)methyl methanesulfonate)

1132843-09-4 structure
Nome del prodotto:(3,3-Difluorocyclobutyl)methyl methanesulfonate
Numero CAS:1132843-09-4
MF:C6H10F2O3S
MW:200.203608036041
MDL:MFCD29034404
CID:4572366
PubChem ID:58223412
(3,3-Difluorocyclobutyl)methyl methanesulfonate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3,3-difluorocyclobutyl)methyl methanesulfonate
- (3,3-Difluorocyclobutyl)methyl methanesulphonate
- (3,3-Difluorocyclobutyl)methyl methanesulfonate
-
- MDL: MFCD29034404
- Inchi: 1S/C6H10F2O3S/c1-12(9,10)11-4-5-2-6(7,8)3-5/h5H,2-4H2,1H3
- Chiave InChI: POJIPIRETMFFIV-UHFFFAOYSA-N
- Sorrisi: S(C)(=O)(=O)OCC1CC(C1)(F)F
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 247
- XLogP3: 1.1
- Superficie polare topologica: 51.8
(3,3-Difluorocyclobutyl)methyl methanesulfonate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB542752-250mg |
(3,3-Difluorocyclobutyl)methyl methanesulfonate; . |
1132843-09-4 | 250mg |
€796.00 | 2025-02-20 | ||
Enamine | EN300-233851-0.05g |
(3,3-difluorocyclobutyl)methyl methanesulfonate |
1132843-09-4 | 95% | 0.05g |
$239.0 | 2024-06-19 | |
Enamine | EN300-233851-10.0g |
(3,3-difluorocyclobutyl)methyl methanesulfonate |
1132843-09-4 | 95% | 10.0g |
$4411.0 | 2024-06-19 | |
Enamine | EN300-233851-0.1g |
(3,3-difluorocyclobutyl)methyl methanesulfonate |
1132843-09-4 | 95% | 0.1g |
$356.0 | 2024-06-19 | |
Enamine | EN300-233851-1.0g |
(3,3-difluorocyclobutyl)methyl methanesulfonate |
1132843-09-4 | 95% | 1.0g |
$1026.0 | 2024-06-19 | |
Aaron | AR01APT4-5g |
(3,3-difluorocyclobutyl)methyl methanesulfonate |
1132843-09-4 | 95% | 5g |
$4116.00 | 2023-12-16 | |
Enamine | EN300-233851-1g |
(3,3-difluorocyclobutyl)methyl methanesulfonate |
1132843-09-4 | 95% | 1g |
$1026.0 | 2023-09-15 | |
Aaron | AR01APT4-10g |
(3,3-difluorocyclobutyl)methyl methanesulfonate |
1132843-09-4 | 95% | 10g |
$6091.00 | 2023-12-16 | |
abcr | AB542752-1 g |
(3,3-Difluorocyclobutyl)methyl methanesulfonate; . |
1132843-09-4 | 1g |
€1,535.50 | 2023-07-10 | ||
1PlusChem | 1P01APKS-50mg |
(3,3-difluorocyclobutyl)methyl methanesulfonate |
1132843-09-4 | 95% | 50mg |
$347.00 | 2023-12-26 |
(3,3-Difluorocyclobutyl)methyl methanesulfonate Letteratura correlata
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
1132843-09-4 ((3,3-Difluorocyclobutyl)methyl methanesulfonate) Prodotti correlati
- 7315-17-5(3-(2-Chlorophenyl)propanenitrile)
- 865285-95-6(N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl-3-phenoxypropanamide)
- 13618-90-1(1,4,5,6-Tetrahydrocyclopenta[b]pyrrole)
- 717840-40-9(ethyl 5-amino-3,4-dimethylthieno2,3-cpyridazine-6-carboxylate)
- 2680785-86-6(2-{4-(2,2,2-trifluoroacetamido)cyclohexyloxy}acetic acid)
- 951884-49-4(3,5-Dimethyl-4'-iodo-4-methoxybenzophenone)
- 1389070-24-9(N-(4-amino-3,5-dichlorophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide)
- 73718-26-0(2H-1,2,4-Triazino[5,6-b]indole, 3-[(phenylmethyl)thio]-)
- 1251243-44-3(3-tert-butylpiperazin-2-one)
- 1644548-97-9(methyl 4-(1,1-difluoroethyl)thiazole-2-carboxylate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1132843-09-4)(3,3-Difluorocyclobutyl)methyl methanesulfonate

Purezza:99%
Quantità:1g
Prezzo ($):910.0